N-[4-(methylcarbamoyl)phenyl]-1H-indazole-3-carboxamide
Description
Properties
Molecular Formula |
C16H14N4O2 |
|---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-[4-(methylcarbamoyl)phenyl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H14N4O2/c1-17-15(21)10-6-8-11(9-7-10)18-16(22)14-12-4-2-3-5-13(12)19-20-14/h2-9H,1H3,(H,17,21)(H,18,22)(H,19,20) |
InChI Key |
WQBDHOFVUIPSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Biological Activity
N-[4-(methylcarbamoyl)phenyl]-1H-indazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 244.25 g/mol
The structure features an indazole core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
This compound exhibits its biological activity primarily through the inhibition of specific kinases. Research indicates that compounds with similar structures often target fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes including proliferation, migration, and differentiation.
Inhibition Studies
In a study examining related indazole derivatives, it was found that compounds with methylcarbamoyl substitutions showed enhanced inhibitory activity against FGFR1. The compound exhibited an IC value of approximately 38.6 nM, indicating potent enzymatic inhibition compared to other derivatives with higher IC values (e.g., 69.1 nM for another compound in the series) .
Anticancer Activity
Several studies have highlighted the anticancer potential of indazole derivatives. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), LNCAP (prostate cancer), and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
Case Studies
- Study on Antiproliferative Effects : A recent study evaluated the antiproliferative effects of indazole derivatives on MV4-11 cells (with FLT3/ITD mutation). The compound demonstrated significant inhibition potency with an IC value of 0.072 μM, indicating its potential as a targeted therapy for specific leukemia types .
- In Vivo Efficacy : In animal models, compounds related to this compound were tested for their ability to reduce tumor growth. The results showed a marked decrease in tumor size compared to control groups, supporting the compound's therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Substituent | Effect on Activity | IC Value |
|---|---|---|
| Methylcarbamoyl | Increased potency | 38.6 nM |
| Ethoxycarbonyl | Decreased potency | >100 nM |
| Nitro group | Reduced activity | >100 nM |
This table illustrates how modifications to the phenyl ring influence the compound's overall efficacy.
Scientific Research Applications
Synthesis and Structural Characteristics
N-[4-(methylcarbamoyl)phenyl]-1H-indazole-3-carboxamide can be synthesized through several methods involving the coupling of substituted aryl or aliphatic amines with indazole derivatives. The synthesis typically involves the use of reagents like carbonyldiimidazole and dimethylhydroxyamine under specific reaction conditions to yield high purity and yield of the target compound .
Antimicrobial Properties
Research has indicated that derivatives of indazole-3-carboxamide exhibit significant antimicrobial activity against various pathogens. For instance, compounds synthesized from indazole frameworks have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) being evaluated using standard microbiological methods .
Antitubercular Activity
A study highlighted the compound's potential as an inhibitor of the polyketide synthase 13 thioesterase domain in Mycobacterium tuberculosis, suggesting its role as a promising candidate for antitubercular drug development . The structure-activity relationship (SAR) studies indicated that modifications at specific positions could enhance potency against the target enzyme.
Inhibition of Fibroblast Growth Factor Receptors
The compound has also been explored for its inhibitory effects on fibroblast growth factor receptors (FGFRs). A related indazole derivative was identified as a potent FGFR1 inhibitor, demonstrating good enzymatic inhibition with IC50 values in the nanomolar range . This suggests that this compound may possess similar properties, making it a candidate for cancer therapies targeting FGFR pathways.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, structure-based design approaches have revealed that modifications in the indazole scaffold can lead to improved binding affinity and selectivity towards target proteins involved in disease pathways .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of indazole derivatives, including this compound:
Comparison with Similar Compounds
Key Structural Features and Modifications
The compound’s primary distinguishing feature is the 4-(methylcarbamoyl)phenyl substituent. Comparisons with analogs highlight how substituent variations impact biological activity:
Key Observations :
- Substituent Size and Polarity: Bulky groups (e.g., piperazine in JVT, adamantyl in AMB-FUBINACA) enhance receptor selectivity but may reduce blood-brain barrier permeability.
- Electron-Withdrawing Groups : Analogs like O-1654 (dichlorophenyl) and D2AAK3 (trifluoromethyl) exhibit strong receptor binding due to electron-withdrawing effects, which stabilize ligand-receptor interactions .
- Therapeutic Diversification: Minor structural changes lead to divergent applications. For example, AMB-FUBINACA’s fluorobenzyl group confers potent cannabinoid receptor agonism, while Sorafenib’s multi-ring system targets kinases .
Preparation Methods
Indazole Ring Formation
Indazole cores are typically synthesized via cyclization of ortho-substituted phenylhydrazines. For example:
Carboxylation at the 3-Position
Direct carboxylation of indazole is challenging due to regioselectivity. Common strategies include:
-
Directed Lithiation : Using LDA (lithium diisopropylamide) at -78°C to deprotonate indazole at the 3-position, followed by quenching with CO₂ to yield indazole-3-carboxylic acid.
-
Hydrolysis of Nitriles : 3-Cyanoindazole intermediates are hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions.
Table 1: Carboxylation Methods for Indazole-3-Carboxylic Acid
| Method | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Directed Lithiation | LDA, CO₂, THF, -78°C | 65–70 | |
| Nitrile Hydrolysis | 6M HCl, reflux, 12h | 80–85 | |
| Oxidative Carbonylation | Pd(OAc)₂, CO, MeOH, 100°C | 50–60 |
Activation of Indazole-3-Carboxylic Acid
Carboxylic acid activation is essential for amide coupling. Two predominant methods are documented:
Formation of Mixed Carbonates
Reaction with chloroformates (e.g., isobutyl chloroformate) in the presence of N-methylmorpholine generates active intermediates for nucleophilic attack.
Generation of Acyl Imidazolides
Using carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) forms stable acylimidazolides, facilitating coupling with amines.
Example Protocol from Patent WO2015044072A1:
-
Reagents : Indazole-3-carboxylic acid (1.0 eq), EDCI (1.2 eq), HOBt (1.1 eq), DMF, 0°C to RT.
-
Procedure : EDCI and HOBt are added sequentially to a stirred solution of the acid in DMF. After 1h, 4-(methylcarbamoyl)aniline (1.05 eq) is added, and the mixture is stirred for 12h.
-
Workup : Dilution with ethyl acetate, washing with 2M HCl and brine, followed by silica gel chromatography.
Synthesis of 4-(Methylcarbamoyl)aniline
This intermediate is prepared via two routes:
Direct Carbamoylation of 4-Aminophenyl Compounds
Stepwise Protection and Deprotection
-
Boc Protection : 4-Nitroaniline is protected with Boc₂O, followed by reduction of the nitro group to amine.
-
Methylcarbamoyl Introduction : The amine reacts with methyl chloroformate, and Boc is removed with TFA.
Coupling Strategies and Optimization
Amide Bond Formation
Coupling the activated indazole-3-carboxylate with 4-(methylcarbamoyl)aniline is achieved via:
Table 2: Coupling Agent Efficiency Comparison
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 12 | 72 |
| HATU | DCM | 0→25 | 6 | 85 |
| DCC | THF | 40 | 24 | 60 |
Side Reactions and Mitigation
-
Dimerization : Excess EDCI promotes dimer formation; stoichiometric HOBt suppresses this.
-
Racemization : Low-temperature (0°C) coupling minimizes epimerization of chiral centers.
Purification and Characterization
Chromatographic Techniques
Q & A
Q. How can the synthesis of N-[4-(methylcarbamoyl)phenyl]-1H-indazole-3-carboxamide be optimized for high yield and purity?
- Methodological Answer : A multi-step synthesis approach can be employed, starting with the formation of the indazole core followed by carboxamide coupling. For example, reacting intermediates with methylamine gas in methanol at 25–40°C under controlled pH conditions can yield the final compound with 80–90% purity . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization in ethanol can further enhance purity.
Q. What analytical techniques are recommended for validating the structural integrity of this compound?
- Methodological Answer : Use LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) for accurate mass determination and fragmentation pattern analysis. Complement this with NMR (1H/13C) to confirm proton environments, particularly the methylcarbamoyl group (δ ~2.8 ppm for N–CH3) and indazole aromatic protons . For seized materials, GC-MS paired with reference standards is critical for forensic identification .
Q. What initial biological screening assays are suitable for evaluating its activity?
- Methodological Answer : Perform in vitro binding assays against suspected targets (e.g., kinases, GPCRs) using fluorescence polarization or scintillation proximity assays. For enzyme targets, measure IC50 values via kinetic assays (e.g., ADP-Glo™ for kinases). Prioritize cellular viability assays (e.g., MTT) in disease-relevant cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How can contradictory data on target specificity versus multi-target effects be resolved?
- Methodological Answer : Use orthogonal assay systems to validate target engagement. For example, combine surface plasmon resonance (SPR) for binding kinetics with knockout cell lines (CRISPR/Cas9) to confirm phenotypic dependence on specific targets. Behavioral studies in rodent models (e.g., anxiety-like behavior tests) can contextualize in vitro findings .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Systematically modify the indazole core and methylcarbamoyl substituents. For example:
- Replace the phenyl ring with pyridyl or bicyclic groups to assess steric effects.
- Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 4-position to enhance binding affinity .
Validate changes using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding mode alterations.
Q. How can computational methods predict off-target interactions and metabolic stability?
- Methodological Answer : Employ funnel metadynamics to simulate ligand-protein binding pathways and identify potential off-targets (e.g., cytochrome P450 enzymes). Use SwissADME or ADMET Predictor™ to estimate metabolic stability, focusing on glucuronidation and oxidative metabolism hotspots (e.g., indazole N-methyl group) .
Q. What experimental designs address discrepancies in biological activity across cell lines?
- Methodological Answer : Conduct pharmacogenomic profiling (e.g., RNA-seq) to correlate activity with gene expression patterns (e.g., receptor isoforms). Use isogenic cell lines (varying single genes like PTEN or EGFR) to isolate genetic contributors to potency variations .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data in primary vs. cancer cell lines?
Q. What statistical approaches are recommended for dose-response studies with high variability?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. Use bootstrapping to estimate confidence intervals for EC50/IC50 values. For small datasets, Bayesian hierarchical models improve robustness .
Tables for Key Data
| Synthetic Yield Optimization |
|---|
| Reaction Step |
| -------------- |
| Indazole core formation |
| Carboxamide coupling |
| Methylamine gas reaction |
| Biological Activity Profiling |
|---|
| Target |
| -------- |
| D2 Dopamine Receptor |
| 5-HT2A Receptor |
| hERG Channel |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
